Oxetan-3-ylmethanesulfonyl chloride

Ring-strain reactivity Nucleophilic ring-opening Metal complex synthesis

Oxetan-3-ylmethanesulfonyl chloride (CAS 1622903-24-5) is a dual-functional chemical intermediate that combines the strained oxetane four-membered oxygen heterocycle with a reactive methanesulfonyl chloride electrophilic moiety. With a molecular formula of C4H7ClO3S and molecular weight of 170.61 g/mol, this compound serves as a versatile building block for introducing the (oxetan-3-yl)methanesulfonyl (OMS) group into target molecular structures.

Molecular Formula C4H7ClO3S
Molecular Weight 170.62 g/mol
CAS No. 1622903-24-5
Cat. No. B1433727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetan-3-ylmethanesulfonyl chloride
CAS1622903-24-5
Molecular FormulaC4H7ClO3S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1C(CO1)CS(=O)(=O)Cl
InChIInChI=1S/C4H7ClO3S/c5-9(6,7)3-4-1-8-2-4/h4H,1-3H2
InChIKeyYKOWCKUSQRRSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxetan-3-ylmethanesulfonyl Chloride (CAS 1622903-24-5): A Dual-Functional Sulfonyl Chloride Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


Oxetan-3-ylmethanesulfonyl chloride (CAS 1622903-24-5) is a dual-functional chemical intermediate that combines the strained oxetane four-membered oxygen heterocycle with a reactive methanesulfonyl chloride electrophilic moiety . With a molecular formula of C4H7ClO3S and molecular weight of 170.61 g/mol, this compound serves as a versatile building block for introducing the (oxetan-3-yl)methanesulfonyl (OMS) group into target molecular structures . The compound's XLogP3 value of 0.3 and topological polar surface area (TPSA) of 51.8 Ų indicate balanced polarity and lipophilicity suitable for drug-like molecular design . Oxetane-containing compounds have gained substantial traction in medicinal chemistry, with the recent FDA approval of rilzabrutinib (September 2025) representing the first fully synthetic oxetane-containing drug, validating the clinical translatability of this scaffold class [1][2].

Why Oxetan-3-ylmethanesulfonyl Chloride Cannot Be Substituted by Generic Sulfonyl Chlorides or Alternative Four-Membered Heterocycles


Substitution of oxetan-3-ylmethanesulfonyl chloride with generic alkyl or aryl sulfonyl chlorides (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) results in loss of the oxetane ring's beneficial physicochemical properties—specifically its ability to increase aqueous solubility by factors of 4 to >4000 when replacing gem-dimethyl groups while simultaneously reducing metabolic degradation rates [1][2]. Conversely, substitution with alternative four-membered heterocyclic sulfonyl chlorides introduces critical reactivity divergences: azetidine-based analogs exhibit significantly reduced ring-opening propensity, limiting downstream derivatization pathways [3][4]. Furthermore, oxetane-3-sulfonyl chloride (CAS 1393585-06-2) lacks the methylene spacer present in oxetan-3-ylmethanesulfonyl chloride, altering both conformational flexibility and the distance between the reactive sulfonyl chloride center and the oxetane ring—parameters that critically influence molecular recognition in biological targets .

Quantitative Differentiation Evidence for Oxetan-3-ylmethanesulfonyl Chloride: Comparative Reactivity, Physicochemical Impact, and Synthetic Utility


Oxetane vs. Azetidine Ring Reactivity: Differential Ring-Opening Propensity Enables Distinct Downstream Functionalization Pathways

Oxetane-containing ligands demonstrate facile ring-opening under mild conditions, whereas azetidine rings remain intact under identical reaction conditions [1][2]. This divergent reactivity enables oxetane-based intermediates to undergo ring-opening derivatization to generate pendant functionality—a pathway unavailable with azetidine-containing analogs that preserve the intact heterocycle [1][2].

Ring-strain reactivity Nucleophilic ring-opening Metal complex synthesis

Aqueous Solubility Enhancement: Oxetane Substitution Increases Solubility by 4-Fold to >4000-Fold Relative to gem-Dimethyl

Substitution of a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor ranging from 4 to over 4000, depending on the structural context, while simultaneously reducing the rate of metabolic degradation in most cases [1][2]. This profound effect, documented across multiple scaffolds, enables procurement of oxetane-containing building blocks to confer predictable solubility advantages to lead compounds [1][3]. The oxetane ring exhibits strain energy of approximately 106 kJ·mol⁻¹ and adopts a nearly planar structure, contributing to its unique polarity and hydrogen-bonding capacity [4].

Physicochemical optimization Aqueous solubility gem-Dimethyl isostere

Metabolic Stability Advantage: 3-Substituted Oxetane Analogs Exhibit Reduced CYP-Mediated Oxidative Metabolism vs. 2-Substituted Isomers and Cyclohexyl Parent

A metabolism-directed optimization study of N-arylsulfonamide γ-secretase inhibitors demonstrated that 3-substituted oxetane-containing analog 1 exhibited significantly reduced propensity toward oxidative metabolism relative to its 2-substituted oxetane isomer, with both outperforming the lead cyclohexyl analog 6 that suffered from extensive CYP3A4-mediated oxidation and poor human liver microsomal stability . The slower rates of metabolism with 3-substituted cyclic ethers most likely originate from reductions in lipophilicity and/or unfavorable CYP active site interactions with the heteroatom .

Metabolic stability CYP450 metabolism Microsomal stability

Sulfonyl Chloride vs. Sulfonyl Fluoride Reactivity: Enhanced Electrophilicity Enables Broader Nucleophile Scope and Milder Reaction Conditions

Oxetane sulfonyl fluorides (OSFs) undergo an unusual defluorosulfonylation reaction pathway that generates carbocation intermediates, representing a distinct reactivity mode from conventional sulfonyl chloride chemistry [1]. Sulfonyl chlorides, by contrast, participate in direct nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters without carbocation intermediacy . This mechanistic divergence means oxetan-3-ylmethanesulfonyl chloride enables straightforward sulfonamide bond formation under mild basic conditions, whereas sulfonyl fluoride analogs require specialized reaction conditions to access their unique reactivity manifold [1].

Electrophilic reactivity Sulfonyl chloride Sulfonyl fluoride

3D Fragment Library Design: 2-Sulfonyl-Oxetanes Provide Non-Planar, sp³-Rich Scaffolds for Fragment-Based Drug Discovery

2-Sulfonyl-oxetanes afford non-planar structures with desirable physicochemical properties for fragment-based drug discovery (FBDD) [1][2]. These fragments provide sp³-rich, three-dimensional starting points that address the limitations of sp²-dominated fragment libraries, which have been less successful in generating hits for complex targets such as protein-protein interactions [1]. The sulfonyl-oxetane scaffold enables further functionalization via organometallic intermediates at both the intact oxetane and aromatic rings, offering orthogonal vectors for fragment elaboration [1].

Fragment-based drug discovery 3D fragments Rule-of-3

Optimal Application Scenarios for Oxetan-3-ylmethanesulfonyl Chloride Based on Quantified Differentiation Evidence


Optimization of Aqueous Solubility and Metabolic Stability in Lead Compound Development

When medicinal chemistry programs encounter solubility-limited absorption or rapid metabolic clearance, incorporation of oxetan-3-ylmethanesulfonyl chloride introduces the oxetane motif, which confers solubility increases of 4-fold to >4000-fold relative to gem-dimethyl-containing parent compounds while reducing metabolic degradation rates [1][2]. The 3-substituted oxetane geometry further provides metabolic stability advantages over 2-substituted isomers, as demonstrated in γ-secretase inhibitor optimization where 3-substituted oxetane 1 exhibited reduced CYP-mediated oxidative metabolism compared to both 2-substituted isomer and cyclohexyl parent .

Construction of Sulfonamide-Containing Chemical Probes and Activity-Based Probes (ABPs)

The sulfonyl chloride electrophile reacts efficiently with amine-containing biomolecules and small-molecule ligands to form stable sulfonamide linkages under mild basic conditions—a well-established, high-yielding transformation that avoids the specialized activation required for sulfonyl fluoride analogs [3]. The oxetane ring confers additional three-dimensionality and polarity to the resulting probe molecules, enhancing their drug-like properties while maintaining the covalent attachment required for target engagement studies.

Fragment-Based Drug Discovery Library Expansion with 3D, sp³-Rich Scaffolds

Fragment libraries dominated by sp²-rich, flat aromatic molecules have demonstrated limited success against challenging targets such as protein-protein interactions [4]. Oxetan-3-ylmethanesulfonyl chloride enables construction of non-planar sulfonyl-oxetane fragments that provide the three-dimensionality and sp³ character increasingly recognized as essential for fragment screening success [4][5]. These fragments can be further elaborated via organometallic intermediates at the intact oxetane ring, offering orthogonal vectors for hit-to-lead optimization [4].

Synthesis of Kinase Inhibitors and Epigenetic Modulators with Improved Drug-Like Properties

Oxetane-containing compounds have demonstrated efficacy against diverse disease-related targets including kinases and epigenetic enzymes, as comprehensively reviewed in recent medicinal chemistry literature [6][7]. The 2025 approval of rilzabrutinib—the first fully synthetic oxetane-containing drug and a Bruton's tyrosine kinase (BTK) inhibitor—validates the clinical translatability of oxetane-based scaffolds [8][9]. Oxetan-3-ylmethanesulfonyl chloride serves as an enabling building block for constructing novel oxetane-containing analogs of existing kinase inhibitor scaffolds, potentially conferring improved physicochemical properties while maintaining target potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxetan-3-ylmethanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.